molecular formula C25H24N4O3 B14967809 2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-methyl-N-(3-methylphenyl)acetamide

2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-methyl-N-(3-methylphenyl)acetamide

Cat. No.: B14967809
M. Wt: 428.5 g/mol
InChI Key: FFMAMQWTKNEESP-UHFFFAOYSA-N
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Description

2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-METHYL-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound belonging to the class of pyridopyrimidines This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, substituted with various functional groups

Preparation Methods

The synthesis of 2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-METHYL-N-(3-METHYLPHENYL)ACETAMIDE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 5,7-dimethyl-2,4-dioxo-1-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine with N-methyl-N-(3-methylphenyl)acetamide under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the formation of the desired product .

Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance the efficiency of the process .

Chemical Reactions Analysis

2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-METHYL-N-(3-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the pyridopyrimidine core.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule.

Scientific Research Applications

2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-METHYL-N-(3-METHYLPHENYL)ACETAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-METHYL-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

When compared to other pyridopyrimidine derivatives, 2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-METHYL-N-(3-METHYLPHENYL)ACETAMIDE stands out due to its unique substitution pattern and functional groups. Similar compounds include:

    Palbociclib: A pyridopyrimidine derivative used in the treatment of breast cancer.

    Dilmapimod: Another pyridopyrimidine derivative with potential activity against rheumatoid arthritis.

The uniqueness of 2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-METHYL-N-(3-METHYLPHENYL)ACETAMIDE lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H24N4O3

Molecular Weight

428.5 g/mol

IUPAC Name

2-(5,7-dimethyl-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidin-3-yl)-N-methyl-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C25H24N4O3/c1-16-9-8-12-20(13-16)27(4)21(30)15-28-24(31)22-17(2)14-18(3)26-23(22)29(25(28)32)19-10-6-5-7-11-19/h5-14H,15H2,1-4H3

InChI Key

FFMAMQWTKNEESP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=O)CN2C(=O)C3=C(N=C(C=C3C)C)N(C2=O)C4=CC=CC=C4

Origin of Product

United States

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